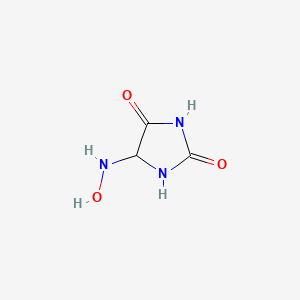![molecular formula C11H9Br2NO2 B14597514 8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide CAS No. 61273-74-3](/img/structure/B14597514.png)
8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide typically involves multiple steps, starting with the preparation of the isoquinoline core. Bromination and methylation reactions are then carried out to introduce the bromine and methyl groups, respectively. The dioxolo ring is formed through a cyclization reaction involving appropriate reagents and conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment .
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The dioxolo ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Aplicaciones Científicas De Investigación
8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide involves its interaction with specific molecular targets and pathways. The bromine atom and dioxolo ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or DNA, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium: Shares a similar core structure but lacks the bromine atom.
Oxolinic Acid: A quinoline compound with antibacterial properties, structurally related but with different functional groups.
Uniqueness
8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide is unique due to its specific combination of bromine, methyl, and dioxolo groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
61273-74-3 |
|---|---|
Fórmula molecular |
C11H9Br2NO2 |
Peso molecular |
347.00 g/mol |
Nombre IUPAC |
8-bromo-6-methyl-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;bromide |
InChI |
InChI=1S/C11H9BrNO2.BrH/c1-13-4-7-2-10-11(15-6-14-10)3-8(7)9(12)5-13;/h2-5H,6H2,1H3;1H/q+1;/p-1 |
Clave InChI |
PPTQEDPUUIMGPJ-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CC2=CC3=C(C=C2C(=C1)Br)OCO3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,6-Diazabicyclo[4.1.0]heptane](/img/structure/B14597463.png)


methanone](/img/structure/B14597499.png)

![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-phenyl-](/img/structure/B14597511.png)
![1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14597513.png)


